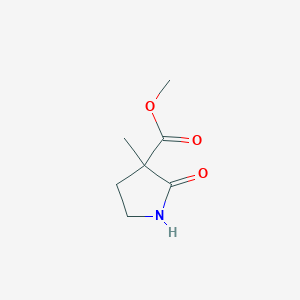
(5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, also known as BRD-K95440426, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel synthetic routes and structural characterizations are crucial in developing compounds with specific functionalities. For example, the synthesis and structural analysis of various heterocyclic compounds, including pyrazoline and pyridine derivatives, have been reported. These studies often involve microwave-assisted synthesis, demonstrating higher yields and environmental friendliness compared to conventional methods. Molecular docking and structural analysis, including X-ray diffraction studies, offer insights into the potential applications of these compounds in drug design and material science (Ravula et al., 2016) (Lakshminarayana et al., 2018).
Biological Evaluation
- Compounds similar to the query are evaluated for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The synthesis of novel pyrazoline derivatives has shown significant in vivo anti-inflammatory and in vitro antibacterial activities. These findings suggest the potential for developing new therapeutic agents based on similar molecular frameworks (Ravula et al., 2016).
Antioxidant Properties
- Research on diphenylmethane derivatives, including bromophenols, has demonstrated effective antioxidant power. These studies provide a basis for exploring similar compounds' potential in oxidative stress-related conditions (Balaydın et al., 2010).
Computational Studies
- Density Functional Theory (DFT) and molecular docking studies are instrumental in predicting the behavior and interaction of chemical compounds with biological targets. Computational analyses, including HOMO-LUMO energy gap evaluations and Molecular Electrostatic Potential (MEP) mapping, provide insights into the electronic properties and potential biological activity of synthesized compounds (Sivakumar et al., 2021).
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-12-1-2-14(17)13(7-12)15(19)18-5-3-10(8-18)11-4-6-20-9-11/h1-2,4,6-7,9-10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDRTKIJKNPXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)
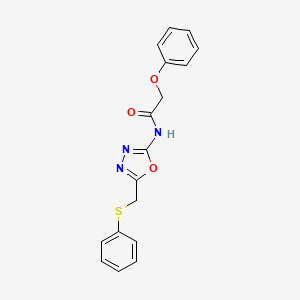
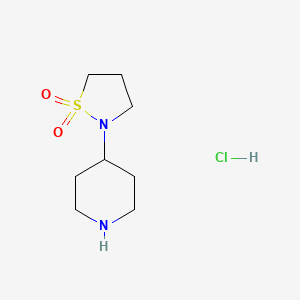
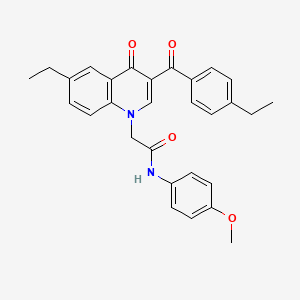

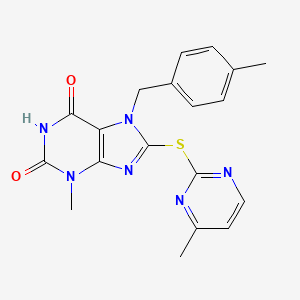
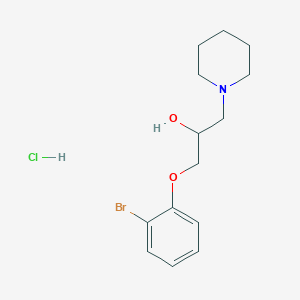
![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)
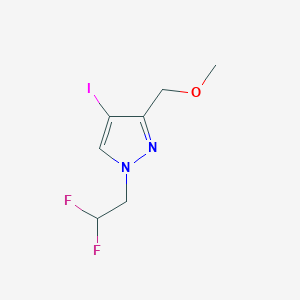
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)
![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)
